3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core linked to a triazole ring through a methanone bridge. The presence of the ethylphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The triazole and ethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3, a target in cancer research.
2,3-Dihydroquinolin-4(1H)-ones: Exhibits diverse biological activities and is used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C20H21N5O/c1-2-14-7-9-17(10-8-14)21-19-18(22-24-23-19)20(26)25-12-11-15-5-3-4-6-16(15)13-25/h3-10H,2,11-13H2,1H3,(H2,21,22,23,24) |
InChI Key |
WCGLJPDHFXIZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.